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Compound of Interest

(2,4-Dimethoxyphenyl)(4-
Compound Name:
methoxyphenyl)methanone

Cat. No.: B1595447

An In-Depth Technical Guide to the Physicochemical Properties of (2,4-Dimethoxyphenyl)(4-
methoxyphenyl)methanone

Executive Summary

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone is a member of the benzophenone
family, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry.[1]
Benzophenone derivatives are integral to numerous natural products and synthetic
pharmaceuticals, exhibiting a wide array of biological activities including anti-inflammatory,
anticancer, and antiviral properties.[1][2] This guide provides a comprehensive overview of the
core physicochemical properties of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone,
offering a technical framework for its synthesis, characterization, and potential application in
research and drug development. We present detailed experimental protocols, predictive data
based on analogous structures, and a rationale for methodological choices, ensuring a self-
validating approach to its scientific assessment.

Introduction & Significance

The benzophenone core, consisting of two phenyl rings attached to a central carbonyl group,
serves as a versatile template for developing complex and therapeutically relevant molecules.
[3][4] Its structural rigidity and potential for diverse substitutions allow for the fine-tuning of
pharmacological activity. The title compound, featuring methoxy groups on both phenyl rings, is
of particular interest as these substitutions can significantly influence metabolic stability,
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receptor binding affinity, and overall bioactivity. Understanding the fundamental
physicochemical properties of this specific derivative is a critical first step in evaluating its
potential as a pharmaceutical intermediate or an active pharmaceutical ingredient (API).[3][5]

Chemical Structure

The molecular structure provides the foundation for all its chemical and physical behaviors. The
arrangement of the methoxy groups, particularly the ortho- and para-substitution on one ring,
creates a unique electronic and steric profile.

Caption: Chemical structure of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone.

Core Physicochemical Properties

A summary of the key computed and expected physicochemical properties is presented below.
These values are foundational for designing experimental protocols, including solubility studies
and formulation development.
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Property Value Source
Molecular Formula C16H1604 (Calculated)
Molecular Weight 272.29 g/mol (Calculated)
Expected to be a white to off- Analogy to similar
Appearance . )
white solid benzophenones[6]
Inferred from analogues like
(2,4-Dimethoxyphenyl)(2-
] ] Not experimentally determined;  methoxyphenyl)methanone
Melting Point ) ) .
likely in the range of 60-150 °C  (55.5-59.5°C) and bis(4-
methoxyphenyl)methanone
(143-144°C)[6]
Expected to be soluble in
common organic solvents
- General property of
Solubility (e.g., DCM, Ethyl Acetate,

Acetone, DMSO) and insoluble

in water.

benzophenones[7]

logP (calculated)

~3.8

Inferred from similar

structures[8]

Spectroscopic and Spectrometric Profile

The structural identity and purity of the compound are unequivocally established through a

combination of spectroscopic techniques.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, with chemical shifts influenced by the electron-donating methoxy groups. Three

sharp singlets corresponding to the three methoxy groups (-OCH?s) would be visible

around 3.8-3.9 ppm.

o 183C NMR: The carbon spectrum will confirm the presence of 16 unique carbon atoms. A

characteristic signal for the carbonyl carbon (C=0) is expected in the downfield region
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(=195 ppm), with other signals corresponding to the methoxy and aromatic carbons.[9][10]

o Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides confirmation of
key functional groups. A strong, sharp absorption band between 1640-1660 cm~1is
characteristic of the conjugated ketone (C=0) stretching vibration.[6] Additional bands will
confirm C-O-C stretching from the methoxy ethers and C-H stretching from the aromatic
rings.

e UV-Vis Spectroscopy: Due to the extensive conjugated system of the benzophenone core,
the molecule is expected to absorb UV radiation. Theoretical calculations and experimental
data from similar compounds suggest absorption maxima (A_max) in the range of 270-310
nm.[11] This property is useful for quantitative analysis using techniques like HPLC-UV.

o Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. In an
LC-MS analysis, the compound should exhibit a prominent molecular ion peak [M+H]* at m/z
273.10, corresponding to the protonated molecule.

Experimental Methodologies for Characterization

To ensure scientific integrity, a logical workflow of synthesis followed by rigorous
characterization is essential. Each protocol is designed to be self-validating.

Synthesis via Friedel-Crafts Acylation

The most direct and widely used method for preparing benzophenones is the Friedel-Crafts
acylation.[12] This electrophilic aromatic substitution reaction provides an efficient route to the
target molecule.

Rationale: This method is selected for its high efficiency and reliability in forming the carbon-
carbon bond between the carbonyl group and the aromatic ring. Polyphosphoric acid (PPA) or
a Lewis acid like AICIs are effective catalysts for this transformation.[12]
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Synthesis Workflow

1,3-Dimethoxybenzene +
4-Methoxybenzoyl Chloride

Stir at 0°C to RT
(Monitor by TLC)

Slowly add to ice-water
to quench reaction

Extract with Organic Solvent
(e.g., Ethyl Acetate)
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Purify via Column Chromatography
(Silica Gel)
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Caption: Workflow for synthesis via Friedel-Crafts Acylation.

Step-by-Step Protocol:
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 To a stirred solution of 1,3-dimethoxybenzene (1.0 eq) in an anhydrous solvent like
dichloromethane (DCM) under a nitrogen atmosphere, add aluminum chloride (AICI3) (1.2
eq) portion-wise at 0°C.

o Allow the mixture to stir for 15 minutes.

e Add a solution of 4-methoxybenzoyl chloride (1.0 eq) in DCM dropwise to the reaction
mixture, maintaining the temperature at 0°C.

 After the addition is complete, allow the reaction to warm to room temperature and stir for 4-
6 hours, monitoring progress by Thin Layer Chromatography (TLC).

e Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M
HCI to quench.

o Separate the organic layer, and extract the aqueous layer twice more with DCM.

o Combine the organic layers, wash with saturated sodium bicarbonate solution and brine,
then dry over anhydrous sodium sulfate (Na2S0Oa).

» Concentrate the solvent under reduced pressure to yield the crude product.

» Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate
gradient.

Comprehensive Characterization Workflow

A sequential and logical workflow ensures that all physicochemical data pertains to the correct,
high-purity material.
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Analytical Characterization Workflow
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Caption: Logical workflow for analytical characterization.

Protocols for Physicochemical Analysis

A. Purity and Identity Confirmation by LC-MS

+ Rationale: This is the primary self-validating step. It confirms both the molecular weight and

purity of the sample in a single run before further characterization.

¢ Protocol:

o Prepare a 1 mg/mL stock solution of the purified compound in methanol or acetonitrile.
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[e]

Inject 5 pL onto a C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 um).

o Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid) at a flow
rate of 0.3 mL/min.

o Monitor the eluent by both a UV detector (at a relevant A_max) and a mass spectrometer
operating in positive electrospray ionization (ESI+) mode.

o Confirm the purity by integrating the peak area in the UV chromatogram and confirm
identity by observing the [M+H]* ion at m/z 273.10.

B. Thermal Analysis by Differential Scanning Calorimetry (DSC)

» Rationale: DSC provides a highly accurate and reproducible melting point (T_m), which is a
critical indicator of purity. It also reveals other thermal events like phase transitions.

» Protocol:
o Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
o Crimp the pan with a lid.
o Place the sample pan and an empty reference pan into the DSC cell.
o Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

o Record the heat flow versus temperature. The melting point is determined from the onset
or peak of the endothermic melting event.

C. Spectroscopic Analysis Protocols
e 1H and 13C NMR:

o Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCIs) or
dimethyl sulfoxide (DMSO-de).[13]

o Transfer the solution to an NMR tube.
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o Acquire spectra on a 400 MHz or higher spectrometer.

o Process the data to identify chemical shifts, coupling constants, and integrations.

e FT-IR:

o Place a small amount of the solid compound directly onto the diamond crystal of an
Attenuated Total Reflectance (ATR) FT-IR spectrometer.

o Acquire the spectrum over a range of 4000-400 cm~1.
o lIdentify the characteristic vibrational frequencies.
o UV-Vis Spectroscopy:

o Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or
acetonitrile.

o Use a quartz cuvette to measure the absorbance from 200 to 400 nm.

o lIdentify the wavelength of maximum absorbance (A_max).

Conclusion

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone is a structurally defined member of the
pharmacologically significant benzophenone class. This guide has established its core
physicochemical profile through a combination of calculated properties, data from analogous
compounds, and robust, self-validating experimental methodologies. The detailed protocols for
synthesis, purification, and comprehensive characterization provide a complete framework for
researchers and drug development professionals to produce and validate this compound for
further investigation. Its defined properties make it a viable candidate for screening in various
biological assays and a valuable intermediate for the synthesis of more complex molecular
architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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